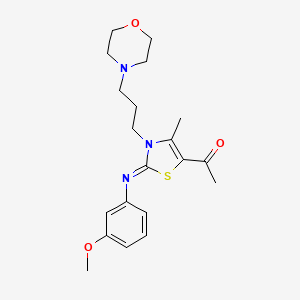
(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, an imine functional group, and a morpholine moiety, which are known to contribute to its biological activity. The presence of the methoxyphenyl group is also significant for its interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit notable antioxidant properties. For instance, compounds featuring similar structural motifs showed substantial DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid by approximately 1.35-fold . This suggests that the compound may effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Specifically, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicate that compounds with similar structures demonstrate higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antioxidant Screening
A study evaluated a series of thiazole derivatives for their antioxidant properties using the DPPH assay. The results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid. The structure–activity relationship analysis suggested that the presence of specific functional groups, such as methoxy and morpholine, enhances antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |
|---|---|---|
| Compound A | 85% | 1.35 times higher |
| Compound B | 70% | Comparable |
| Compound C | 60% | Lower |
Study 2: Anticancer Efficacy
In another investigation, this compound was tested against glioblastoma U-87 cells. The MTT assay revealed a significant reduction in cell viability at concentrations above 50 µM after 72 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 | 45 | Induction of apoptosis |
| MDA-MB-231 | 70 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The imine and thiazole functionalities are believed to facilitate electron donation, thereby neutralizing free radicals.
- Cell Cycle Modulation : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Target Interaction : Potential interactions with mitochondrial enzymes involved in metabolic pathways could also play a role in its anticancer effects .
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-6-4-7-18(14-17)25-3)23(15)9-5-8-22-10-12-26-13-11-22/h4,6-7,14H,5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOWEPZXLCQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC(=CC=C2)OC)N1CCCN3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














